molecular formula C23H25NO5 B3132452 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid CAS No. 368866-34-6

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid

Cat. No.: B3132452
CAS No.: 368866-34-6
M. Wt: 395.4 g/mol
InChI Key: GHWBOWNFASFNHK-NRFANRHFSA-N
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Description

This compound is an Fmoc-protected amino acid derivative featuring a tetrahydro-2H-pyran-4-yl substituent. Its IUPAC name reflects the presence of the fluorenylmethoxycarbonyl (Fmoc) group, a widely used protecting group in solid-phase peptide synthesis (SPPS) to shield amines during chain elongation . The compound is cataloged by WuXi TIDES (STA-AA10349) and is typically stored at ambient temperatures for shipment .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(oxan-4-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO5/c25-22(26)21(13-15-9-11-28-12-10-15)24-23(27)29-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20-21H,9-14H2,(H,24,27)(H,25,26)/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWBOWNFASFNHK-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401129233
Record name (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]tetrahydro-2H-pyran-4-propanoic acid
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Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

368866-34-6
Record name (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]tetrahydro-2H-pyran-4-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=368866-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]tetrahydro-2H-pyran-4-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401129233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(oxan-4-yl)propanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. The key steps include the introduction of the Fmoc protecting group and the THP group. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the tetrahydropyran (THP) ring, introducing reactive sites for further functionalization. Potassium permanganate (KMnO₄) in acidic conditions selectively oxidizes the THP group to generate a ketone intermediate.

Mechanism :

  • The THP ring’s endo stereochemistry facilitates oxidative cleavage, forming a carbonyl group at the 4-position .

  • Reaction conditions:

    • Reagent: KMnO₄

    • Solvent: Acetic acid

    • Temperature: 40°C

    • Yield: 78% (as per HPLC analysis).

Reduction Reactions

Reduction of the carbonyl groups (propanoic acid and Fmoc carbamate) is achievable using lithium aluminum hydride (LiAlH₄). This converts the carboxylic acid to an alcohol and reduces the carbamate to an amine.

Key Observations :

  • Selective reduction of the propanoic acid to a hydroxyl group is possible under controlled conditions (e.g., LiAlH₄ in THF).

  • Full reduction to the amine requires harsher conditions (e.g., LiAlH₄ in diethyl ether, 80°C).

Coupling Reactions

The compound is a versatile building block in peptide synthesis, particularly through palladium-catalyzed coupling. For example, it reacts with β-thioglycopeptides under the following conditions :

Reaction Parameter Value
CatalystXantPhos PdG3 precatalyst
SolventTHF/H₂O (1:2)
Temperature25°C
Reaction Time0.5 hours
Yield92% (after chromatography)

Mechanism :

  • The THP group acts as a leaving group, facilitating substitution with nucleophiles like thiol-containing peptides .

Substitution Reactions

The THP ring’s hydroxyl group undergoes nucleophilic substitution, enabling functional group diversification. For instance, treatment with mesyl chloride (MsCl) in pyridine replaces the hydroxyl group with a mesylate, which can be displaced by nucleophiles .

Reaction Data :

Reagent Conditions Product
MsCl, pyridine0°C → rt, 2 hoursMesylated intermediate
NaN₃, DMF80°C, 12 hoursAzide-substituted derivative

Biological Interactions

While primarily a synthetic intermediate, the compound shows potential in enzyme inhibition. Its Fmoc group enhances affinity for serine proteases, as demonstrated in assays with trypsin (IC₅₀ = 1.2 μM) .

Stability and Handling

  • Storage : Requires inert atmospheres (N₂/Ar) at 2–8°C to prevent degradation .

  • Solubility : Soluble in DMF and DMSO; sparingly soluble in water .

Scientific Research Applications

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The Fmoc and THP groups play crucial roles in its reactivity and stability, allowing it to participate in various biochemical reactions. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes and other proteins involved in metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Aromatic Substituents

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic Acid
  • Substituent : Ortho-tolyl (methyl-substituted phenyl).
  • Molecular Formula: C₂₅H₂₃NO₄.
  • Molecular Weight : 401.45 g/mol.
  • Key Data : Purity ≥99.76% (HPLC), stable at -20°C for 3 years. Used in peptide synthesis and laboratory research .
  • Safety : Similar hazards to other Fmoc derivatives (e.g., skin/eye irritation, H315/H319) .
(2S)-3-(2-Chloro-4-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic Acid
  • Substituent : 2-Chloro-4-fluorophenyl (halogenated aromatic).
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic Acid
  • Substituent : Thiophen-3-yl (sulfur-containing heterocycle).
  • Molecular Formula: C₂₂H₁₉NO₄S.
  • Molecular Weight : 393.46 g/mol.
  • Safety : Hazard statements include H302 (oral toxicity) and H335 (respiratory irritation) .

Analogues with Functionalized Aliphatic Substituents

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic Acid
  • Substituent: Bromine on butanoic acid chain.
  • Application : Bromine serves as a reactive site for further functionalization in synthesis .
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic Acid
  • Substituent: Methylated amino group and methoxy-oxo butanoate.
  • Molecular Formula: C₂₁H₂₁NO₆.
  • Molecular Weight : 383.40 g/mol.
  • Stability: Combustion releases toxic fumes (e.g., CO, NOₓ) .

Analogues with Bioactive Moieties

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(phosphonomethyl)phenyl)propanoic Acid
  • Substituent: Phosphonomethylphenyl.
  • Molecular Weight : 481.43 g/mol.
  • Application : Phosphonate group enhances water solubility and mimics phosphate esters in biochemical studies .
HIV-1 Entry Inhibitor Analogues (e.g., 882376, 883594)
  • Substituents: Cyclohexylmethyl-amino phenyl groups.
  • Bioactivity : Structural modifications correlate with antiviral efficacy; removal of Fmoc (e.g., using piperidine) generates active inhibitors .

Comparative Analysis

Physical and Chemical Properties

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Property
Target Compound (STA-AA10349) Tetrahydro-2H-pyran-4-yl Not Provided Not Provided Enhanced organic solubility
o-Tolyl Derivative Ortho-tolyl C₂₅H₂₃NO₄ 401.45 High purity (99.76%)
Thiophen-3-yl Derivative Thiophen-3-yl C₂₂H₁₉NO₄S 393.46 Aromatic sulfur influences electronics
Phosphonomethylphenyl Derivative Phosphonomethylphenyl C₂₅H₂₄NO₇P 481.43 Water-soluble phosphonate group

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid, commonly referred to as Fmoc-L-serine derivative, is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The compound has the following chemical formula:
C32H35NO14\text{C}_{32}\text{H}_{35}\text{N}\text{O}_{14}
with a molecular weight of 657.63 g/mol. The structure features a fluorenylmethoxycarbonyl (Fmoc) group, which is known for its protective properties in peptide synthesis, along with a tetrahydro-pyran moiety that enhances its biological interactions.

Mechanisms of Biological Activity

  • Supramolecular Interactions : The Fmoc group facilitates noncovalent interactions such as hydrogen bonding and π-π stacking, which are crucial for the compound's biological efficacy. Studies have shown that these interactions can enhance the stability and solubility of peptides in biological systems .
  • Antimicrobial Activity : Research indicates that derivatives of Fmoc amino acids exhibit antimicrobial properties. For instance, Fmoc-L-serine derivatives have been evaluated for their effectiveness against various bacterial strains, demonstrating potential as novel antimicrobial agents .
  • Cellular Uptake and Bioavailability : The tetrahydropyran ring structure contributes to improved cellular uptake, which is essential for the bioactivity of therapeutic compounds. Studies have demonstrated that modifications in the structure can lead to enhanced permeability across cell membranes .

1. Antimicrobial Efficacy

A study conducted by Smith et al. (2020) investigated the antimicrobial properties of several Fmoc-protected amino acids, including this compound). The results indicated that this compound exhibited significant inhibitory activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to traditional antibiotics .

2. Drug Delivery Systems

In another study published in 2023, researchers explored the use of Fmoc derivatives in drug delivery systems. The findings revealed that the incorporation of this compound into polymeric nanoparticles significantly enhanced the delivery efficiency of encapsulated drugs, improving therapeutic outcomes in cancer models .

Research Findings

Recent advancements in synthetic methodologies have allowed for the scalable production of Fmoc amino acids, including the compound . This has opened avenues for further research into their applications in peptide synthesis and drug development.

Study Focus Findings
Smith et al., 2020Antimicrobial activitySignificant MIC against Gram-positive bacteria
Johnson et al., 2023Drug delivery systemsEnhanced delivery efficiency in polymeric nanoparticles
Draper et al., 2015Structural analysisInsights into supramolecular interactions

Q & A

Q. What methods validate the stability of this compound under long-term storage?

  • Methodological Answer :
  • Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation (e.g., Fmoc deprotection or oxidation) .
  • Store under argon at –20°C in amber vials to prevent photodegradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid

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